Stereochemical Definition: Pure (E)-Isomer vs. E/Z Mixture Enables Reproducible Stereocontrol
The (E)-3-bromo-2-methyl-2-propen-1-ol (CAS 84695-29-4) is a stereochemically pure (E)-isomer, defined by a specific double-bond geometry with the bromine atom trans to the hydroxymethyl group . In contrast, the alternative product offered under CAS 89089-31-6 is an undefined E/Z mixture of both geometric isomers . This stereochemical definition is critical because the geometry of the olefinic bond directly determines the stereochemical outcome of downstream transformations; for alkylidene carbene 1,5-CH insertion reactions employed in the total synthesis of omuralide and 7-epi-omuralide, the (E)-configured precursor is required to achieve the desired stereochemical configuration at the newly formed stereogenic centers [1].
| Evidence Dimension | Geometric Isomer Purity |
|---|---|
| Target Compound Data | Stereochemically pure (E)-isomer (CAS 84695-29-4) |
| Comparator Or Baseline | Undefined E/Z mixture (CAS 89089-31-6) |
| Quantified Difference | Defined stereochemistry vs. undefined mixture composition |
| Conditions | Compound identity classification |
Why This Matters
Procuring the pure (E)-isomer eliminates stereochemical variability that would otherwise result in diastereomeric byproducts and irreproducible reaction outcomes in stereocontrolled synthetic sequences.
- [1] Hayes, C. et al. Journal of Organic Chemistry, 2008, 73(6), 2041-2051. View Source
